2,6-Dimethylphenyl isocyanide

Coordination Chemistry Electrochemistry Optoelectronics

2,6-Dimethylphenyl isocyanide (CAS 2769-71-3), also known as 2,6-xylyl isocyanide or CNXyl, is a sterically demanding aryl isocyanide ligand featuring ortho-methyl substituents on the phenyl ring. It belongs to the broader class of aryl isocyanides, which are strong-field ligands that impart larger HOMO-LUMO energy gaps, engender higher oxidative stability at metal centers, and support rugged organometallic complexes.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 2769-71-3
Cat. No. B1223198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylphenyl isocyanide
CAS2769-71-3
Synonyms2,6-dimethylphenylisonitrile
2,6-DIMPI
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)[N+]#[C-]
InChIInChI=1S/C9H9N/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-2H3
InChIKeyDNJLFZHMJDSJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylphenyl Isocyanide (CAS 2769-71-3): A Sterically Encumbered Aryl Isocyanide Ligand for Coordination Chemistry and Catalysis Procurement


2,6-Dimethylphenyl isocyanide (CAS 2769-71-3), also known as 2,6-xylyl isocyanide or CNXyl, is a sterically demanding aryl isocyanide ligand featuring ortho-methyl substituents on the phenyl ring. It belongs to the broader class of aryl isocyanides, which are strong-field ligands that impart larger HOMO-LUMO energy gaps, engender higher oxidative stability at metal centers, and support rugged organometallic complexes [1]. As a solid at room temperature with a melting point of 72-76 °C and a boiling point of 50-53 °C at 0.01 Torr , it is commercially available at ≥98% purity (GC) and serves as a versatile building block for transition metal complexes, multicomponent reactions, and catalytic applications.

Why Generic Aryl Isocyanide Substitution Fails: Steric Differentiation of 2,6-Dimethylphenyl Isocyanide in Critical Ligand-Dependent Processes


While all aryl isocyanides share the fundamental isocyanide (-NC) functional group, substitution at the aryl ring periphery profoundly alters steric and electronic properties that govern metal coordination geometry, complex stability, and reaction outcomes. 2,6-Dimethylphenyl isocyanide distinguishes itself from unsubstituted phenyl isocyanide and para-substituted analogs through ortho-methyl groups that impose significant steric hindrance around the coordinating carbon atom, influencing ligand exchange kinetics, π-backbonding capabilities, and the conformational preferences of resulting metal complexes [1]. These steric effects are non-linear and cannot be reliably extrapolated from less hindered analogs; therefore, direct procurement of the 2,6-dimethylphenyl variant is required for applications where steric protection of the metal center, prevention of oligomerization, or specific coordination geometry is critical to performance [2].

Quantitative Differentiation of 2,6-Dimethylphenyl Isocyanide: Comparative Ligand Performance Data for Scientific Selection


Oxidation Potential Modulation: 2,6-Dimethylphenyl vs. 2,6-Diisopropylphenyl and 2-Naphthyl in Iridium(III) Complexes

In biscyclometalated iridium(III) complexes, 2,6-dimethylphenyl isocyanide (CNArdmp) exhibits an oxidation potential of approximately 1.3 V, which is intermediate between the less hindered 2-naphthyl isocyanide (CNArnap) and the more sterically demanding 2,6-diisopropylphenyl isocyanide (CNArdipp) [1]. This positions 2,6-DMPI as a tunable ligand for achieving specific redox windows in phosphorescent materials [1].

Coordination Chemistry Electrochemistry Optoelectronics

Photoluminescence Quantum Yield: 2,6-Dimethylphenyl Achieves 37% in Iridium Complexes

The complex [(F₂ppy)₂Ir(CNArdmp)₂]PF₆, bearing 2,6-dimethylphenyl isocyanide as the ancillary ligand, achieves a photoluminescence quantum yield (Φ) of 0.37 in deaerated dichloromethane solution [1]. This value represents the maximum quantum yield reported in this study of aryl isocyanide iridium complexes [1].

Photophysics OLED Materials Luminescence

Reaction Pathway Control: Stable Adduct Formation with Benzyl Isocyanide vs. Catalytic Acceleration with 2,6-Dimethylphenyl

In reactions with tetramesityldigermene (Mes₂Ge=GeMes₂), benzyl isocyanide undergoes C-NC bond activation to form the stable insertion product Mes₂Ge(CH₂Ph)Ge(CN)Mes₂. In contrast, 2,6-dimethylphenyl isocyanide and tert-butyl isocyanide do not yield stable adducts; instead, they accelerate the rate of conversion of the digermene to the corresponding cyclotrigermane [1].

Main-Group Chemistry Digermene Reactivity Surface Chemistry

Ligand Stability: 2,6-Dimethylphenyl Complexes Persist While Alkyl Isocyanides Undergo C-N Bond Cleavage

In reactions with the rhodium(II) porphyrin dimer [(OEP)Rh]₂, the 2,6-dimethylphenyl isocyanide derivative forms a 1:1 complex that persists at equilibrium. In contrast, alkyl isocyanides undergo CN-alkyl bond cleavage under identical conditions to form alkyl-rhodium and cyanide-rhodium complexes [1].

Organometallic Chemistry Rhodium Porphyrins Ligand Stability

π-Backbonding Discrimination: Differential Bonding in cis-FeCl₂(DMPI)₄ Revealed by Crystallography

The X-ray crystal structure of cis-FeCl₂(DMPI)₄ (DMPI = 2,6-dimethylphenyl isocyanide) reveals a cis-dichloride octahedral geometry. Notably, the isocyanide ligands trans to chloride participate in π-backbonding from the Fe(II) center, while those cis to chloride do not [1]. This is the first crystal structure of a cis-dihalotetrakis(isocyanide)iron(II) complex [1].

Crystallography Iron Complexes π-Backbonding

Multicomponent Reaction (MCR) Utility: Ugi Three-Component Synthesis of Lidocaine at Room Temperature

2,6-Dimethylphenyl isocyanide participates in a Ugi three-component reaction with paraformaldehyde and diethylamine to synthesize the topical anesthetic lidocaine. The reaction proceeds with excellent atom economy under mild conditions: stirring at room temperature in methanol with acetic acid for one week [1]. This undergraduate laboratory experiment demonstrates the compound's utility as a bench-stable, solid isocyanide building block for multicomponent reactions [1].

Multicomponent Reactions Organic Synthesis Pharmaceuticals

Recommended Application Scenarios for 2,6-Dimethylphenyl Isocyanide Based on Quantitative Evidence


Phosphorescent OLED Emitter Development

In the design of cationic biscyclometalated iridium(III) complexes for organic light-emitting diodes (OLEDs), 2,6-dimethylphenyl isocyanide serves as an ancillary ligand that delivers high photoluminescence quantum yields (Φ up to 0.37) and tunable oxidation potentials (~1.3 V) [1]. Its steric profile provides an intermediate oxidation potential between 2-naphthyl and 2,6-diisopropylphenyl isocyanides, enabling precise redox tuning without sacrificing emission efficiency [1].

Robust Catalyst Scaffolds for Homogeneous Catalysis

For transition metal catalysts where ligand integrity under reducing or nucleophilic conditions is critical, 2,6-dimethylphenyl isocyanide offers resistance to C-N bond cleavage that alkyl isocyanides lack [2]. This stability is particularly relevant in rhodium-catalyzed transformations where ligand degradation would otherwise compromise catalyst lifetime and product selectivity [2].

Surface-Enhanced Raman Scattering (SERS) Probe Molecules

The susceptibility of the N≡C stretching frequency of 2,6-dimethylphenyl isocyanide to changes in surface potential makes it an effective probe molecule for SERS studies of gold nanoparticle catalysts [3]. A blue-shift of the N≡C stretching peak upon CO adsorption provides indirect evidence of electron transfer from Au to CO, a key mechanistic step in low-temperature CO oxidation catalysis [3].

Multicomponent Reaction (MCR) Building Block in Medicinal Chemistry

As a bench-stable solid isocyanide with a melting point of 72-76 °C, 2,6-DMPI is preferred over volatile liquid isocyanides for Ugi and related multicomponent reactions in both academic teaching laboratories and pharmaceutical discovery settings [4]. Its participation in the room-temperature synthesis of lidocaine exemplifies its utility in constructing pharmacologically relevant scaffolds under mild, operationally simple conditions [4].

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